2-[(Propan-2-yl)amino]cyclohexan-1-ol
Description
2-[(Propan-2-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine group substituted at the 2-position of the cyclohexane ring. The compound combines a hydroxyl (-OH) group with an isopropylamino (-NHCH(CH₃)₂) moiety, conferring unique physicochemical properties.
Properties
IUPAC Name |
2-(propan-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJSUOOKXVSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Propan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexanone + Isopropylamine → this compound
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Propan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction : The compound can be reduced to form different amines.
- Substitution : The amino group can participate in substitution reactions to form new derivatives.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
- Oxidation : Formation of cyclohexanone or cyclohexanol derivatives.
- Reduction : Formation of secondary or tertiary amines.
- Substitution : Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Overview
2-[(Propan-2-yl)amino]cyclohexan-1-ol, commonly referred to by its chemical structure, is a compound with significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by a cyclohexane ring and an isopropylamino group, lends itself to diverse functionalities, particularly in pharmaceuticals and material sciences.
Pharmaceutical Development
This compound has been explored for its pharmacological properties. Its structural similarity to known drugs suggests potential applications in:
- Antidepressants: Compounds with similar structures have been shown to exhibit antidepressant-like effects in animal models, making this compound a candidate for further research in mental health therapeutics .
- Analgesics: The compound's ability to interact with neurotransmitter systems may provide insights into developing new pain relief medications .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that can enhance biological activity or improve pharmacokinetic properties. For example:
- Synthesis of Chiral Compounds: It can be utilized in asymmetric synthesis, leading to the production of enantiomerically pure compounds that are crucial in pharmaceutical applications .
Case Study 1: Antioxidative Properties
A study investigated the antioxidative properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant free radical scavenging activities, suggesting potential applications in nutraceuticals and functional foods aimed at reducing oxidative stress .
Case Study 2: Cosmetic Formulations
Research has highlighted the use of this compound in cosmetic formulations due to its emollient properties. It has been incorporated into creams and lotions, demonstrating improved skin hydration and texture. The formulation's stability and sensory attributes were evaluated using statistical design methodologies, confirming its efficacy as a cosmetic ingredient .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Antidepressant and analgesic research | New therapeutic agents |
| Synthesis of Derivatives | Chiral compound synthesis | Enhanced biological activity |
| Cosmetic Formulations | Emollient in creams and lotions | Improved skin hydration and texture |
| Antioxidative Research | Free radical scavenging activities | Nutraceutical applications |
Mechanism of Action
The mechanism of action of 2-[(Propan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-[(Propan-2-yl)amino]cyclohexan-1-ol, differing primarily in substituent groups or ring modifications. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Cyclohexanol Derivatives
Structural and Functional Differences
Menthol (a widely used terpene alcohol) shares the isopropyl and hydroxyl groups but lacks an amino group, resulting in lower polarity and higher volatility .
The benzylamino-substituted analog (C₁₇H₂₅NO) adds a bulky aromatic ring, likely reducing solubility in water but increasing lipophilicity .
Physicochemical Properties: Solubility: The amino group in this compound may improve aqueous solubility relative to menthol, which is only slightly water-soluble (0.89 kg/m³) . Boiling Point: Thioether-containing analogs (e.g., C₉H₁₈OS) are expected to have higher boiling points than the target compound due to stronger van der Waals forces from the sulfur atom .
Biological Activity
Overview
2-[(Propan-2-yl)amino]cyclohexan-1-ol, also known as 2-(isopropylamino)cyclohexan-1-ol, is a chemical compound with the molecular formula CHNO. This compound features a cyclohexane ring that is substituted with an isopropylamino group and a hydroxyl group, making it a versatile molecule in both organic synthesis and biological applications. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.
The compound's structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to the formation of biologically active derivatives. The presence of the hydroxyl group enables interactions with enzymes and receptors, influencing its biological effects. These interactions are critical for understanding its pharmacological profiles.
Pharmacological Studies
Recent studies have highlighted the potential therapeutic applications of this compound. It has been investigated for its effects on various biological systems:
- Antihypertensive Effects : Similar compounds in the aryloxyaminopropanol class exhibit significant antihypertensive activity, suggesting that this compound may also possess this property due to its structural similarities .
- Analgesic Properties : Research indicates that related cyclohexanol derivatives show analgesic effects. Compounds with similar structures have been noted for their ability to alleviate pain without the side effects typical of opioids .
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that cationic amphiphilic compounds, including derivatives similar to this compound, can inhibit lysosomal phospholipase A2 (LPLA2), which is significant for drug-induced phospholipidosis . This inhibition was characterized by IC values indicating potent activity.
- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cell lines. The selectivity index (SI), calculated as CC/IC, provides insight into the therapeutic window of the compound .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(Methylamino)cyclohexan-1-ol | Amino alcohol | Antihypertensive |
| 2-(Ethylamino)cyclohexan-1-ol | Amino alcohol | Analgesic |
| 2-(Propylamino)cyclohexan-1-ol | Amino alcohol | Antidepressant |
Research Findings and Future Directions
The investigation into the biological activity of this compound is still ongoing. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways affected by this compound will enhance its therapeutic potential.
- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans will be crucial for its development as a pharmaceutical agent.
- Synthesis of Derivatives : Exploring structural modifications may yield new compounds with enhanced biological activities or reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
